molecular formula C7H3F11O B1362346 (Hydroxymethyl)perfluorocyclohexane CAS No. 28788-68-3

(Hydroxymethyl)perfluorocyclohexane

Cat. No.: B1362346
CAS No.: 28788-68-3
M. Wt: 312.08 g/mol
InChI Key: ZFHKTQUHJNUDNH-UHFFFAOYSA-N
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Description

(Hydroxymethyl)perfluorocyclohexane is a chemical compound with the CAS Number: 28788-68-3 . It has a molecular weight of 312.08 and is a liquid at ambient temperature . The IUPAC name for this compound is (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3F11O/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H,1H2 . This indicates that the molecule consists of a cyclohexane ring where all the hydrogen atoms have been replaced by fluorine, with a hydroxymethyl group attached .


Physical And Chemical Properties Analysis

This compound has a melting point of 63 degrees Celsius and a density of 1.7 . It is a liquid at ambient temperature .

Scientific Research Applications

1. Solvent Interactions and Fluorous Biphasic Systems

(Hydroxymethyl)perfluorocyclohexane has been studied for its distinctive solvent interactions, particularly in fluorous biphasic systems. These systems are notable for their ability to exist as two separate phases at low temperatures but become a single phase at higher temperatures. This unique property is harnessed in fluorous biphase reactions. The research has delved into the interactions of solvent components with specific solutes in these biphasic systems, providing insights into their selective interactions and potential for enhancement of solute spin-solvent spin cross-relaxation rates (Gerig, 2005).

2. Drug Encapsulation and Medical Applications

The substance has been utilized in the field of medical and pharmaceutical applications, particularly in the preparation of multifunctional capsules. Challenges in its miscibility with organic solvents have spurred innovations, such as the successful encapsulation of perfluorohexane in polymethylsilsesquioxane using coaxial electrohydrodynamic atomization. This achievement marks a significant step in the preparation of micro- and nanoscale capsules, potentially revolutionizing drug encapsulation techniques and the delivery of medical treatments (Chang, Stride, & Edirisinghe, 2009).

3. Safety Evaluation in Food Contact Materials

This compound and related substances have undergone rigorous safety evaluations, particularly when used in food contact materials. Such evaluations are crucial to ensuring consumer safety and maintaining the integrity of products that come into contact with food. The risk assessments have concluded that certain substances, when used under specific conditions, pose no safety concern, reinforcing the importance of stringent safety standards and regulatory practices in material usage (Flavourings, 2010).

4. Advanced Material Development

In the realm of material sciences, this compound plays a role in the development of advanced materials. Research has focused on creating nanocomposites with enhanced dielectric performance, crucial for modern electronics and electric power systems. Such developments have implications for energy storage and the overall efficiency and effectiveness of electronic devices and systems (Yang, Hao, Dai, & Zhang, 2017).

5. Environmental Monitoring and Geosequestration

The compound's derivatives have been used as chemical tracers in geosequestration monitoring, helping scientists understand the movement of supercritical carbon dioxide. This is crucial for environmental monitoring and the assessment of strategies aimed at mitigating climate change impacts. Innovative analytical methods, like mid-infrared attenuated total reflection spectroscopy, have been developed for the in situ detection of these compounds in aquatic systems, highlighting the compound's role in advancing environmental science (Rauh, Schwenk, Pejcic, Myers, Ho, Stalker, & Mizaikoff, 2014).

Safety and Hazards

This compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

(Hydroxymethyl)perfluorocyclohexane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. Its fluorinated structure allows it to form strong interactions with hydrophobic regions of proteins, potentially altering their conformation and activity. For example, this compound can interact with enzymes involved in metabolic pathways, affecting their catalytic efficiency and substrate specificity . Additionally, its hydroxymethyl group can form hydrogen bonds with amino acid residues, further influencing protein function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In some cell types, this compound has been shown to modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can influence the activity of kinases and phosphatases, which are key regulators of signal transduction pathways . Moreover, this compound can affect cellular processes such as apoptosis, proliferation, and differentiation by altering the expression of specific genes and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Over time, degradation products of this compound may accumulate, potentially leading to changes in its biological activity and effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity . Studies have shown that there may be threshold effects, where a certain dosage is required to elicit a biological response. Additionally, high doses of this compound can lead to adverse effects, such as oxidative stress and inflammation, in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect the overall metabolic balance within cells and tissues, potentially leading to changes in energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. For instance, this compound can be transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments . Additionally, its binding to plasma proteins can affect its distribution within the body, influencing its bioavailability and overall biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects. For example, this compound localized to the mitochondria may affect mitochondrial function and energy production.

Properties

IUPAC Name

(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F11O/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHKTQUHJNUDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F11O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182964
Record name (Perfluorocyclohexyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28788-68-3
Record name (Perfluorocyclohexyl)methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28788-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Perfluorocyclohexylmethanol
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Record name Cyclohexanemethanol, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro-
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Record name (Perfluorocyclohexyl)methanol
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Record name 28788-68-3
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Record name PERFLUOROCYCLOHEXYLMETHANOL
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